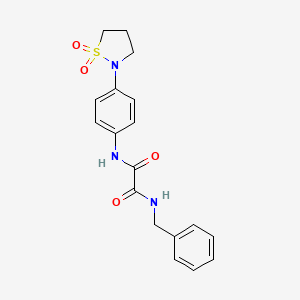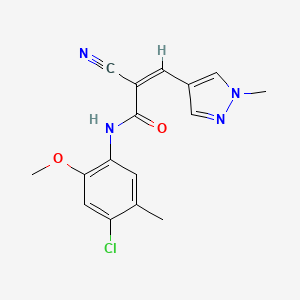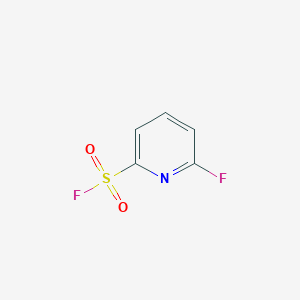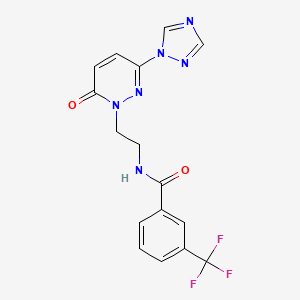![molecular formula C11H10ClN3OS B2722949 N-(3-chlorophenyl)-N'-[3-methyl-1,3-thiazol-2(3H)-yliden]urea CAS No. 866011-14-5](/img/structure/B2722949.png)
N-(3-chlorophenyl)-N'-[3-methyl-1,3-thiazol-2(3H)-yliden]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-N'-[3-methyl-1,3-thiazol-2(3H)-yliden]urea, also known as CMUT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CMUT belongs to the class of thiazolidinones and has been found to exhibit a wide range of pharmacological activities.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Thiazolyl Urea Derivatives : Novel thiazolyl urea derivatives have been synthesized, exhibiting promising antitumor activities. These compounds were structurally confirmed by elemental analysis, NMR, and X-ray diffraction analysis (Ling et al., 2008).
Synthesis and Antioxidant Activity : A series of urea, thiourea, and selenourea derivatives with thiazole moieties demonstrated potent antioxidant activities. This suggests their potential as new antioxidant agents (Reddy et al., 2015).
Biological Activities
Plant Growth Regulation : Some synthesized urea derivatives showed significant activity as plant growth regulators, offering potential applications in agriculture (Song Xin-jian et al., 2006).
Anti-tumor Metastasis : Certain urea derivatives, such as N
1-(1,3,4-Thiadiazole-2-yl)-N3-m-chlorobenzoyl-urea, have been found to significantly reduce the number of lung metastases in tumor models (Zou Xia, 2011).Cytokinin-like Activity in Plants : Some urea derivatives exhibit cytokinin-like activity, influencing plant cell division and differentiation. These compounds have been used in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).
Miscellaneous Applications
Insecticides : Urea derivatives have been explored as insecticides, demonstrating a novel mode of action and potential safety towards mammals (Mulder & Gijswijt, 1973).
Mosquito Control : Specific urea compounds have shown effectiveness in controlling mosquito populations, particularly in areas with organophosphorus-resistant strains (Schaefer et al., 1975).
properties
IUPAC Name |
(3Z)-1-(3-chlorophenyl)-3-(3-methyl-1,3-thiazol-2-ylidene)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c1-15-5-6-17-11(15)14-10(16)13-9-4-2-3-8(12)7-9/h2-7H,1H3,(H,13,16)/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVHNTWNSVPFOF-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CSC1=NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C=CS/C1=N\C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-4-azaspiro[2.4]heptane hydrochloride](/img/structure/B2722866.png)
![2-Chloro-1-[4-[methyl-[[3-(trifluoromethyl)phenyl]methyl]amino]piperidin-1-yl]propan-1-one](/img/structure/B2722867.png)
![2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]ethanamine;hydrochloride](/img/structure/B2722868.png)

![7-[(2-chloro-6-fluorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2722871.png)



![3-Bromo-6-methylpyrazolo[1,5-a]pyridine](/img/structure/B2722877.png)
![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole](/img/structure/B2722880.png)
![4-[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]phenyl thiocyanate](/img/structure/B2722882.png)
![2-Chloro-1-[(1S,5R)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexan-3-yl]ethanone](/img/structure/B2722884.png)
![5-(2-fluorobenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2722887.png)
